Lysylglutamic acid
Overview
Description
Mechanism of Action
Target of Action
Lysylglutamic acid, a dipeptide composed of lysine and glutamic acid, is an incomplete breakdown product of protein digestion or protein catabolism . It’s gaining recognition in bioregulatory and gerontological research with potential applications spanning immunomodulation, anti-ageing, and cancer treatment .
Mode of Action
It’s known that dipeptides, like this compound, can interact with cellular components, allowing effective bioregulatory functions .
Biochemical Pathways
This compound is involved in the metabolic pathway of protein digestion or protein catabolism . It’s a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are still under investigation. As a dipeptide, it’s known to interact with cellular components, potentially influencing various biological processes .
Biochemical Analysis
Biochemical Properties
As a dipeptide, it is known to interact with various enzymes, proteins, and other biomolecules involved in protein digestion and catabolism .
Metabolic Pathways
Lysylglutamic acid, being a dipeptide, is involved in protein digestion and catabolism
Transport and Distribution
It is known that dipeptides can be transported across cell membranes by peptide transporters .
Subcellular Localization
As a dipeptide, it is likely to be found in the cytoplasm where protein digestion and catabolism occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysylglutamic acid can be synthesized through peptide synthesis techniques, which involve the stepwise addition of amino acids. The synthesis typically starts with the protection of the amino and carboxyl groups of lysine and glutamic acid, followed by coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt). The final step involves deprotection to yield the desired dipeptide .
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing the metabolic pathways involved in amino acid synthesis .
Chemical Reactions Analysis
Types of Reactions: Lysylglutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino groups of lysine residues, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxyl groups of glutamic acid to alcohols.
Substitution: Substitution reactions can involve the replacement of hydrogen atoms in the amino or carboxyl groups with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Lysylglutamic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies on peptide bond formation.
Biology: Investigated for its role in cellular processes, including tissue regeneration and immune function.
Medicine: Explored for its potential in anti-aging therapies, cancer treatment, and wound healing.
Industry: Utilized in the production of bioregulatory peptides and as a component in cosmetic formulations .
Comparison with Similar Compounds
Lysylglutamate: Another dipeptide with similar biological activity.
Glutamyllysine: A dipeptide with reversed amino acid sequence.
Lysylaspartic acid: A dipeptide with aspartic acid instead of glutamic acid.
Uniqueness: Lysylglutamic acid is unique due to its minimal length yet significant biological activity. Its structure allows effective interaction with cellular components, making it a promising candidate for studies on tissue regeneration, immune function, and anti-aging .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTZHPSKYRIGRJ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196442 | |
Record name | Lysylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lysylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
45234-02-4 | |
Record name | Lysylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45234-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045234024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LYSYLGLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34V7IM5ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lysylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing lysylglutamic acid?
A1: Jesse Philip Greenstein's research focused on understanding the relationship between the structure of amino acids, peptides, and their properties. [, ] Synthesizing this compound, a dipeptide composed of lysine and glutamic acid, was particularly important because:
- Multivalent nature: Both lysine and glutamic acid have ionizable side chains, making this compound a multivalent molecule. This characteristic is relevant for studying its dissociation constants and behavior in solution. []
Q2: How was this compound synthesized in Greenstein's research?
A2: Greenstein employed Max Bergmann's newly developed carbobenzoxy method for peptide synthesis. [] This method, considered a significant advancement in peptide chemistry at the time, allowed for the controlled and stepwise addition of amino acids to build peptides. While the specific details of this compound synthesis are not elaborated in the provided abstracts, Greenstein's work with this method highlights its application in creating specific dipeptides for further study. []
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